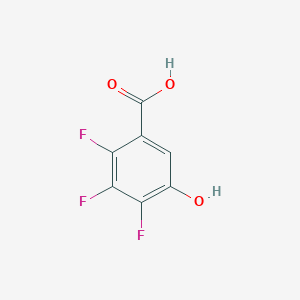

2,3,4-Trifluoro-5-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4-Trifluoro-5-hydroxybenzoic acid is a derivative of benzoic acid with three fluorine substituents . It’s an important intermediate in the synthesis of various compounds .

Molecular Structure Analysis

The molecular formula of this compound is C7H3F3O3 . It’s a derivative of benzoic acid with three fluorine substituents .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Industry Application

2,3,4-Trifluoro-5-hydroxybenzoic acid, while not directly studied, is closely related to compounds like 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry. Deng et al. (2015) detailed the synthesis of 2,4,5-trifluorobenzoic acid using a microflow process, highlighting its importance as a synthetic intermediate in pharmaceuticals and material science. This process, involving Grignard exchange reactions, could potentially be applied to this compound as well, considering its structural similarities (Deng et al., 2015).

Corrosion Inhibition

Another possible application, derived from research on similar compounds like 3-Hydroxybenzoic acid, is as a corrosion inhibitor. Narváez et al. (2005) studied 3-Hydroxybenzoic acid for its potential use as a corrosion inhibitor for stainless steel in a pickling solution. Given the structural similarity, this compound could be explored for similar applications (Narváez et al., 2005).

Material Science and Electrochemistry

In the field of material science, the study of hydroxybenzoic acid derivatives has shown potential. For instance, the work by Jayaraman et al. (2004) on pseudopolymorphs of a hydroxybenzoic acid derivative emphasizes its relevance in areas like polymer synthesis. This suggests that this compound could be useful in designing materials with specific structural properties (Jayaraman et al., 2004).

Furthermore, its potential role in electrochemistry is indicated by the study of Leite et al. (2003) on the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. Such insights could be extrapolated to investigate the electrochemical properties of this compound in similar environmental applications (Leite et al., 2003).

Propiedades

IUPAC Name |

2,3,4-trifluoro-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWKENXVVPEQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)

![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)